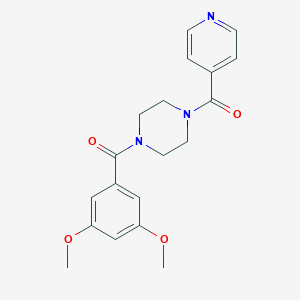![molecular formula C21H30N2O4 B248431 3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE](/img/structure/B248431.png)
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclopentyl group, a piperazine ring, and a benzoyl moiety with methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group with methoxy substituents can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-ol.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Similar structure but lacks the cyclopentyl group.
3-Cyclopentyl-1-(4-benzoylpiperazin-1-yl)propan-1-one: Similar but without methoxy substituents on the benzoyl group.
Uniqueness
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE is unique due to the presence of both the cyclopentyl group and the methoxy-substituted benzoyl group, which may confer distinct pharmacological properties and synthetic utility.
Propiedades
Fórmula molecular |
C21H30N2O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3 |
Clave InChI |
TZZFHXBYAWECQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-CHLOROPHENOXY)-1-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B248352.png)
![1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248355.png)
methanone](/img/structure/B248359.png)


![1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B248365.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B248366.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B248368.png)


![(3,5-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248372.png)
![1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE](/img/structure/B248373.png)
